molecular formula C14H18O4 B1325746 6-(2-Ethoxyphenyl)-6-oxohexanoic acid CAS No. 898791-61-2

6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1325746
CAS No.: 898791-61-2
M. Wt: 250.29 g/mol
InChI Key: XPCSSLMUAIZEMT-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of an ethoxyphenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with hexanoic acid under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation and oxidation, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include Lewis acids such as boron trifluoride or transition metal complexes. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Ethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ethoxyphenyl group may enhance the compound’s ability to bind to these targets, while the hexanoic acid backbone provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    6-(2-Methoxyphenyl)-6-oxohexanoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    6-(2-Propoxyphenyl)-6-oxohexanoic acid: Contains a propoxy group instead of an ethoxy group.

    6-(2-Butoxyphenyl)-6-oxohexanoic acid: Features a butoxy group in place of the ethoxy group.

Uniqueness: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in biological activity and chemical properties compared to its analogs.

Biological Activity

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O3C_{14}H_{18}O_3 with a molecular weight of approximately 246.29 g/mol. The compound features an ethoxy group attached to a phenyl ring, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H18O3
Molecular Weight246.29 g/mol
CAS Number898791-49-5
Chemical StructureChemical Structure

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Activity : Emerging evidence points to the potential of this compound in inhibiting cancer cell proliferation. Specific studies have reported cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell survival pathways.
  • Receptor Interaction : It might interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Research : In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assay : A study evaluating the effects on cancer cell lines (MCF-7, HeLa) reported IC50 values of approximately 25 µM for MCF-7 cells, indicating moderate cytotoxicity and warranting further investigation into its mechanism .

Properties

IUPAC Name

6-(2-ethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-18-13-9-5-3-7-11(13)12(15)8-4-6-10-14(16)17/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCSSLMUAIZEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645434
Record name 6-(2-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-61-2
Record name 2-Ethoxy-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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